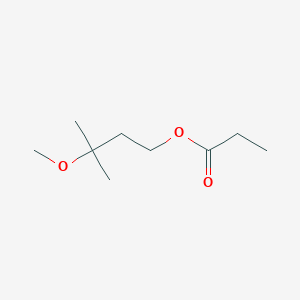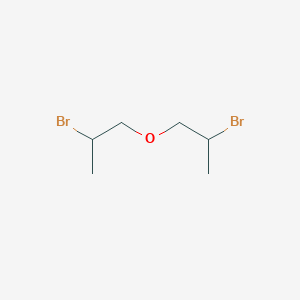
2-Bromo-1-(2-bromopropoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-bromopropoxy)propane is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of two bromine atoms and an ether linkage in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromopropoxy)propane typically involves the reaction of 1,2-dibromopropane with propylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-bromopropoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Elimination Reactions: Conducted in the presence of strong bases such as sodium or potassium hydroxide in ethanol.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of alcohols.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-bromopropoxy)propane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-bromopropoxy)propane involves its interaction with nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropane: A simpler halogenated hydrocarbon with similar reactivity.
1-Bromo-2-propanol: Contains a hydroxyl group instead of an ether linkage.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: A related compound with a different cyclic structure.
Uniqueness
2-Bromo-1-(2-bromopropoxy)propane is unique due to its dual bromine atoms and ether linkage, which provide distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
89026-52-8 |
|---|---|
Molekularformel |
C6H12Br2O |
Molekulargewicht |
259.97 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromopropoxy)propane |
InChI |
InChI=1S/C6H12Br2O/c1-5(7)3-9-4-6(2)8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QNUMELXRJVQTAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
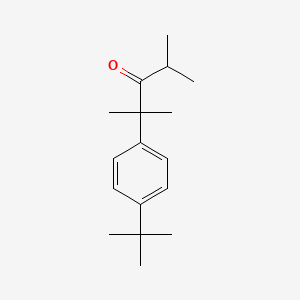
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
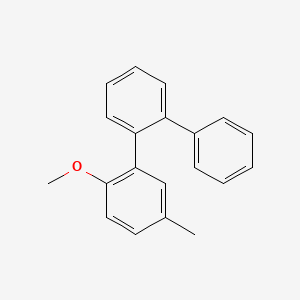
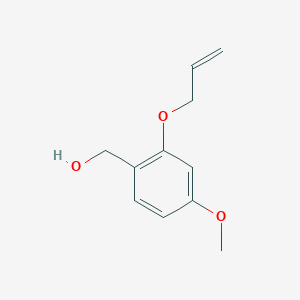
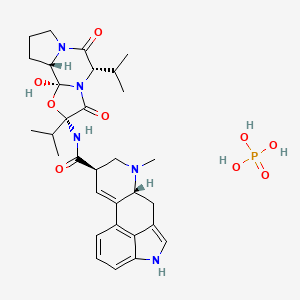
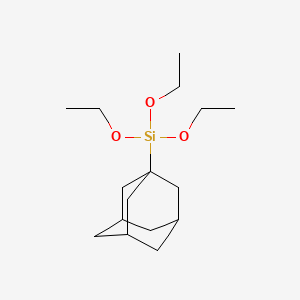
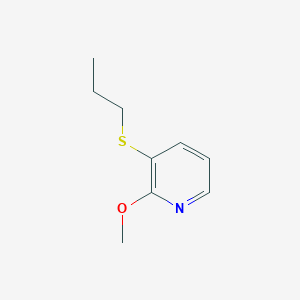
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
